1,4-Bis(isocyanatomethyl)cyclohexane

Polyurethane elastomer Impact resilience Thermoplastic polyurethane

1,4-Bis(isocyanatomethyl)cyclohexane (CAS 10347-54-3), commonly abbreviated as 1,4-H6XDI and commercialized under the trade name FORTIMO™, is a cycloaliphatic diisocyanate distinguished by a highly symmetric molecular architecture bearing two isocyanatomethyl (–CH2NCO) groups at the 1,4-positions of the cyclohexane ring. With a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol, this compound exists as cis and trans stereoisomers; the trans isomer is the performance-critical form due to its ability to generate well-organized hard segment domains in polyurethane systems.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 10347-54-3
Cat. No. B082432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(isocyanatomethyl)cyclohexane
CAS10347-54-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN=C=O)CN=C=O
InChIInChI=1S/C10H14N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h9-10H,1-6H2
InChIKeyROHUXHMNZLHBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(isocyanatomethyl)cyclohexane (CAS 10347-54-3): A Symmetric Cycloaliphatic Diisocyanate for High-Performance Polyurethane Procurement


1,4-Bis(isocyanatomethyl)cyclohexane (CAS 10347-54-3), commonly abbreviated as 1,4-H6XDI and commercialized under the trade name FORTIMO™, is a cycloaliphatic diisocyanate distinguished by a highly symmetric molecular architecture bearing two isocyanatomethyl (–CH2NCO) groups at the 1,4-positions of the cyclohexane ring [1]. With a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol, this compound exists as cis and trans stereoisomers; the trans isomer is the performance-critical form due to its ability to generate well-organized hard segment domains in polyurethane systems [2]. Developed initially by The Dow Chemical Company and subsequently commercialized at scale by Mitsui Chemicals, Inc., 1,4-H6XDI is positioned as a next-generation building block for polyurethane elastomers, coatings, and adhesives where simultaneous demands for high elasticity, heat resistance, and non-yellowing light stability must be met [3].

Why Generic Isocyanate Substitution Fails: Structural Symmetry Defines 1,4-Bis(isocyanatomethyl)cyclohexane Performance Boundaries


Cycloaliphatic and aliphatic diisocyanates are frequently treated as interchangeable building blocks in polyurethane formulation, yet substitution without regard to stereochemical symmetry produces quantifiably divergent outcomes. 1,4-Bis(isocyanatomethyl)cyclohexane derives its performance signature from the trans isomer's ability to crystallize and form strong intermolecular hydrogen bonds within the hard segment phase—a property absent in the cis isomer, the 1,3-regioisomer, and other commercially prevalent cycloaliphatic diisocyanates such as H12MDI or IPDI [1]. Below a trans isomer mole fraction of 80%, the hard segment domain organization collapses, leading to measurable losses in impact resilience, compression set resistance, and softening temperature that render the resulting polyurethane indistinguishable from conventional aliphatic systems [2]. This steric gating effect means that two lots of nominally the same CAS-numbered compound with different trans/cis ratios can produce elastomers with impact resilience values differing by over 15 percentage points, making isomer-ratio specification a procurement-critical parameter [2]. Furthermore, the 1,3-bis(isocyanatomethyl)cyclohexane structural isomer yields coatings that are harder but less flexible than those from the 1,4-isomer, demonstrating that even constitutional isomer interchange alters application fitness [3].

Quantitative Comparative Evidence: 1,4-Bis(isocyanatomethyl)cyclohexane vs MDI and H12MDI in Polyurethane Elastomer Performance


Impact Resilience Superiority: 1,4-H6XDI-Based TPU Delivers 69% Rebound vs 51% (MDI) and 30% (H12MDI) at Equivalent Hardness

In a direct head-to-head comparison of thermoplastic polyurethane (TPU) formulations prepared with polyester polyol and 1,4-butanediol chain extender, all adjusted to equivalent Shore A hardness of 85–87A, the 1,4-H6XDI-based TPU exhibited an impact resilience of 69%, substantially exceeding MDI-based TPU (51%) and more than doubling that of H12MDI-based TPU (30%) [1]. This resilience advantage persists across the full hardness range; the 1,4-H6XDI system maintains approximately 60% impact resilience even at 95A hardness, where conventional diisocyanate-based elastomers typically show marked resilience decline [1].

Polyurethane elastomer Impact resilience Thermoplastic polyurethane

Compression Set Resistance at Elevated Temperature: 1,4-H6XDI-TPU Achieves 30.0% at 70°C vs 38.7% (MDI) and 73.5% (H12MDI)

Compression set measured at 70°C—a critical indicator of dimensional stability under sustained load at service temperature—was 30.0% for 1,4-H6XDI-based TPU, compared with 38.7% for MDI-based TPU and 73.5% for H12MDI-based TPU at comparable hardness (85–87A) [1]. At room temperature (23°C), the 1,4-H6XDI system also showed the lowest compression set (14.7%) among the three, versus 16.7% (MDI) and 17.3% (H12MDI) [1]. The low compression set is attributed to the well-organized, crystalline hard segment domains formed by the symmetric trans-1,4-H6XDI structure, which resist permanent deformation under compressive stress [2].

Compression set Heat aging Thermoplastic polyurethane

Softening Temperature (Heat Resistance): 1,4-H6XDI-TPU Reaches 171°C vs 148°C (MDI) and 106°C (H12MDI)

Softening temperature measured by thermomechanical analysis (TMA) serves as an index of heat resistance for polyurethane elastomers. The 1,4-H6XDI-based TPU achieved a TMA softening temperature of 171°C, which is 23°C higher than MDI-based TPU (148.4°C) and 65°C higher than H12MDI-based TPU (105.6°C) at equivalent hardness (~85–87A) and hard segment concentration [1]. Dynamic mechanical analysis (DMA) confirmed that the 1,4-H6XDI system retains a higher storage modulus (E′) at elevated temperatures, consistent with the formation of well-crystallized hard segment domains driven by the high molecular symmetry of trans-1,4-H6XDI [2].

Heat resistance Softening temperature Thermomechanical analysis

Low-Temperature Flexibility: 1,4-H6XDI-TPU Exhibits Glass Transition at −46°C, Substantially Lower than MDI (−27°C) and H12MDI (+23°C)

The glass transition temperature (Tg) of the soft segment phase, determined by dynamic mechanical analysis (DMA) as the peak of tan δ, was −46°C for 1,4-H6XDI-based TPU, compared with −27°C for MDI-based TPU and +23°C for H12MDI-based TPU [1]. The exceptionally low Tg of the 1,4-H6XDI system indicates superior low-temperature flexibility, as the material remains in the rubbery plateau state well below 0°C. This is attributed to the high degree of microphase separation enabled by the symmetric diisocyanate structure, which minimizes hard segment mixing into the soft segment phase and preserves soft segment mobility [2]. The H12MDI system's Tg of +23°C renders it effectively glassy at room temperature for many dynamic applications.

Glass transition temperature Low-temperature flexibility Dynamic mechanical analysis

Trans Isomer Ratio Specification: ≥80 mol% Trans Isomer Required to Realize the Symmetry-Driven Performance Advantages

The performance advantages of 1,4-bis(isocyanatomethyl)cyclohexane are contingent on a minimum trans isomer mole fraction of 80% relative to total cis + trans isomer content [1]. Patent disclosures explicitly teach that polyurethane resins derived from 1,4-H6XDI containing at least 80 mol% trans isomer achieve the required physical properties for applications including high-durability elastomers, eyewear materials, and optical lenses [1]. In additional embodiments, a trans isomer content of at least 85 mol% is preferred, with trans/cis ratios in the range of 70/30 to 95/5 specified for elastic fiber applications [2]. The mechanistic basis is the trans isomer's ability to adopt an extended, symmetric conformation that promotes hard segment crystallization and strong hydrogen bonding, whereas the cis isomer disrupts hard segment packing and reduces domain cohesion [3]. This establishes an isomer-ratio-dependent performance continuum: a supplier's lot with 75% trans cannot be considered equivalent to one with 93% trans, even though both carry the same CAS number.

Stereoisomer ratio Trans isomer specification Procurement quality control

1,4- vs 1,3-Regioisomer Differentiation in Coating Flexibility: 1,4-Isocyanurate Compositions Impart Flexibility, 1,3 Imparts Hardness

In polyurethane coating applications, the choice between isocyanurate compositions derived from 1,3-bis(isocyanatomethyl)cyclohexane and 1,4-bis(isocyanatomethyl)cyclohexane produces distinct and application-relevant differences in coating mechanical properties. Patent disclosures state that isocyanurate compositions made from the 1,3-isomer provide harder, less flexible coatings, whereas isocyanurate compositions made from the 1,4-isomer add flexibility to the resulting coatings [1]. This differentiation arises from the different geometries of the two regioisomers: the symmetric 1,4-substitution pattern allows for more regular packing and a different crosslink network topology than the asymmetric 1,3-substitution. Two-component polyurethane coating compositions incorporating these bis(isocyanatomethyl)cyclohexane-derived isocyanurates, optionally blended with HDI isocyanurate, deliver excellent scratch and mar resistance, solvent resistance, and a tunable balance of hardness and flexibility [1]. This isomer-level differentiation is not available with HDI, IPDI, or H12MDI, which lack this regioisomeric tuning capability.

Coating flexibility Isocyanurate crosslinker Structural isomer differentiation

High-Value Application Scenarios for 1,4-Bis(isocyanatomethyl)cyclohexane Based on Quantitative Comparative Evidence


Automotive Suspension and Anti-Vibration Components Requiring High Resilience and Low Compression Set at Elevated Temperature

Automotive suspension bushings, engine mounts, and anti-vibration dampers operate under continuous cyclic loading at under-hood temperatures that can exceed 70°C. The 1,4-H6XDI-based TPU's combination of 69% impact resilience (+18 points vs MDI), 30.0% compression set at 70°C (−8.7 points vs MDI), and 171°C softening temperature (+23°C vs MDI) positions it as the material of choice for these applications [1]. The high resilience translates into superior energy return and reduced heat buildup under dynamic loading, while the low compression set ensures that components maintain their dimensional tolerance and vibration-isolation characteristics over the vehicle lifetime. Mitsui Chemicals has identified automotive elastomer applications as a primary target for FORTIMO™, and its short molding cycle time provides an additional manufacturing productivity advantage over MDI-based formulations .

Medical Tubing and Catheters Requiring Non-Yellowing Light Stability, Low-Temperature Flexibility, and Heat Sterilizability

Medical-grade polyurethane tubing must remain flexible at refrigeration temperatures (typically 4°C) while withstanding steam autoclave sterilization (121–134°C) without softening or yellowing. The 1,4-H6XDI-based elastomer uniquely satisfies these conflicting demands: its Tg of −46°C ensures full elastomeric compliance at cold temperatures, while its 171°C softening temperature provides a substantial safety margin above autoclave conditions [1]. Critically, the absence of aromatic moieties in the aliphatic 1,4-H6XDI structure eliminates the yellowing that plagues MDI-based medical devices upon light exposure or sterilization, as aromatic diisocyanates form quinoid chromophores under UV/visible light [2]. Mitsui Chemicals has specifically designated medical tubing as a target application for the FORTIMO™ product line, and the high tear strength (118 kN/m vs 102 kN/m for MDI) provides additional kink and puncture resistance in thin-walled catheter designs [1].

High-Durability Industrial Rollers, Belts, and Wheels Demanding Simultaneous Elasticity and Abrasion Resistance

Industrial rollers and conveyor belts in logistics, printing, and material handling endure millions of compressive load cycles while requiring high coefficient of friction and abrasion resistance. The 1,4-H6XDI-based elastomer system achieves a combination of high impact resilience (69%), high elongation at break (710% vs 520% for MDI), and superior tear strength (118 kN/m vs 102 kN/m for MDI) at comparable tensile strength (35.1 MPa vs 35.7 MPa for MDI) [1]. This profile means the material can undergo large elastic deformations without tearing and recover nearly completely, minimizing hysteresis-driven heat generation. The short molding/demold time characteristic of FORTIMO™ TPU further provides manufacturing cycle time advantages for high-volume roller production . Anderson Development Company's AndurElite® product line, based on FORTIMO™ 1,4-H6XDI chemistry, specifically targets ultra-high-performance urethane applications with excellent abrasion resistance and high resilience at 93A–95A hardness .

High-Performance Coatings with Tunable Flexibility via Regioisomer Selection (1,4 for Flexibility vs 1,3 for Hardness)

Two-component polyurethane clearcoats for automotive OEM and refinish applications require an optimized balance of scratch/mar resistance (hardness-driven) and stone-chip resistance (flexibility-driven). The availability of both 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane as isocyanurate crosslinkers provides formulators with a regioisomer-based tuning lever: selecting the 1,4-isomer-derived polyisocyanate adds flexibility to the coating, while the 1,3-isomer-derived polyisocyanate increases hardness [1]. This enables rational blending with HDI isocyanurate (at weight ratios from 95:5 to 10:90) to hit a target hardness/flexibility specification without reformulating the polyol component. Coatings based on these compositions additionally exhibit excellent gloss retention and distinctness of image (DOI), and the aliphatic character of the bis(isocyanatomethyl)cyclohexane backbone ensures non-yellowing outdoor durability [1].

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